molecular formula C22H22N2O3 B13442302 tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate

Cat. No.: B13442302
M. Wt: 362.4 g/mol
InChI Key: DCQPGVBGLFNBDU-UHFFFAOYSA-N
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Description

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate is an organic compound with the molecular formula C22H22N2O3 and a molecular weight of 362.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate typically involves the reaction of 5,6-diphenylpyrazine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazine nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate has several scientific research applications, including:

    Biology: The compound’s derivatives may be studied for their biological activity and potential use in agricultural biotechnology.

    Industry: The compound’s derivatives can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrazine moiety can interact with various enzymes or receptors, leading to specific biological effects. detailed studies on the exact molecular targets and pathways are limited.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate-D₁₀: A deuterated form of the compound used in research for its unique isotopic properties.

    Diphenylpyrazine derivatives:

Uniqueness

This compound is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 2-(5,6-diphenylpyrazin-2-yl)oxyacetate

InChI

InChI=1S/C22H22N2O3/c1-22(2,3)27-19(25)15-26-18-14-23-20(16-10-6-4-7-11-16)21(24-18)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3

InChI Key

DCQPGVBGLFNBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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